molecular formula C14H14ClN3O2S2 B2994604 (4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone CAS No. 943115-33-1

(4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone

Cat. No.: B2994604
CAS No.: 943115-33-1
M. Wt: 355.86
InChI Key: NLURCXSIPORXCK-UHFFFAOYSA-N
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Description

(4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone: is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thiourea. The specific steps might include:

  • Formation of the thiazole ring: : Reacting 4-chlorobenzaldehyde with thiourea in the presence of ethylenediamine to form the thiazole core.

  • Introduction of the amino group: : Amination of the thiazole ring using ammonia or an appropriate amine source.

  • Attachment of the morpholino group: : Reacting the intermediate with morpholine to introduce the morpholino moiety.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for scale and efficiency. This might involve using continuous flow reactors, optimizing reaction conditions to minimize by-products, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions might involve using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Halogenated compounds, strong nucleophiles

Major Products Formed

  • Oxidation: : Various oxidized derivatives of the thiazole ring

  • Reduction: : Reduced forms of the compound, potentially leading to different functional groups

  • Substitution: : Substituted thiazole derivatives with different substituents on the ring

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Potential use in drug development, particularly for diseases that involve thiazole-sensitive pathways.

  • Industry: : Utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The molecular pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

This compound can be compared to other thiazole derivatives, such as thiazolidinediones and thiazolylbenzamides While these compounds share the thiazole core, they differ in their substituents and functional groups, leading to different biological activities and applications

Properties

IUPAC Name

[4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2/c15-9-1-3-10(4-2-9)18-12(16)11(22-14(18)21)13(19)17-5-7-20-8-6-17/h1-4H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURCXSIPORXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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